An In-depth Technical Guide on the Physicochemical Properties of 4,4-dimethoxy-N,N-dimethylbutan-1-amine
An In-depth Technical Guide on the Physicochemical Properties of 4,4-dimethoxy-N,N-dimethylbutan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-dimethoxy-N,N-dimethylbutan-1-amine is a tertiary amine and acetal that serves as a valuable intermediate in the synthesis of various organic compounds. Its bifunctional nature, possessing both a nucleophilic amino group and a protected aldehyde, makes it a versatile building block in the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of the core physicochemical properties of 4,4-dimethoxy-N,N-dimethylbutan-1-amine, complete with experimental protocols and a workflow diagram illustrating its application in drug development.
Physicochemical Properties
The key physicochemical properties of 4,4-dimethoxy-N,N-dimethylbutan-1-amine are summarized in the table below. These properties are crucial for its handling, reaction optimization, and purification.
| Property | Value |
| Molecular Formula | C₈H₁₉NO₂ |
| Molecular Weight | 161.24 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 160-162 °C |
| Density | 0.892 g/mL at 25 °C |
| Solubility | Soluble in water, ethanol, and ether.[] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below.
Determination of Boiling Point (Micro Method)
This protocol describes the determination of the boiling point using a Thiele tube apparatus, which is suitable for small sample volumes.
Apparatus:
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Thiele tube
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Thermometer (0-200 °C)
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Capillary tube (sealed at one end)
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Small test tube
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Rubber band or wire for attachment
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Bunsen burner or heating mantle
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Heat-transfer fluid (e.g., mineral oil)
Procedure:
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A small amount of 4,4-dimethoxy-N,N-dimethylbutan-1-amine (approximately 0.5 mL) is placed into the small test tube.
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The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.
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The test tube is securely attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
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The thermometer and attached test tube are placed in the Thiele tube containing the heat-transfer fluid, ensuring the rubber band is above the oil level.
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The side arm of the Thiele tube is gently heated.
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As the temperature rises, a slow stream of bubbles will emerge from the capillary tube.
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Heating is continued until a continuous and rapid stream of bubbles is observed.
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The heat source is removed, and the apparatus is allowed to cool slowly.
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The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.
Determination of Density (Pycnometer Method)
This protocol details the use of a pycnometer for the accurate determination of liquid density.
Apparatus:
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Pycnometer (specific gravity bottle) of a known volume
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Analytical balance (accurate to ±0.0001 g)
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Constant temperature water bath
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Thermometer
Procedure:
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The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on the analytical balance (m₁).
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The pycnometer is filled with distilled water and placed in the constant temperature water bath at 25 °C until it reaches thermal equilibrium.
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The volume of the pycnometer is precisely adjusted, it is dried on the outside, and weighed (m₂). The density of water at 25 °C is known.
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The pycnometer is emptied, thoroughly dried, and then filled with 4,4-dimethoxy-N,N-dimethylbutan-1-amine.
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The filled pycnometer is brought to thermal equilibrium at 25 °C in the water bath.
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The volume is adjusted, the exterior is dried, and the pycnometer is weighed (m₃).
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The density of the sample is calculated using the following formula: Density (ρ) = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water
Spectroscopic Data
While specific spectra for 4,4-dimethoxy-N,N-dimethylbutan-1-amine are not publicly available, representative spectroscopic data can be predicted based on its structure. Chemical suppliers may provide actual spectra upon request.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons present in the molecule. The two methoxy groups (-OCH₃) would likely appear as a singlet around 3.3 ppm. The protons of the N,N-dimethyl group (-N(CH₃)₂) would also produce a singlet, typically around 2.2 ppm. The methylene protons (-CH₂-) of the butyl chain would exhibit more complex splitting patterns (triplets and multiplets) in the region of 1.5-2.5 ppm. The methine proton (-CH) adjacent to the two oxygens would appear as a triplet around 4.4 ppm.
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¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom. The carbons of the methoxy groups would appear around 53 ppm, and the carbons of the N,N-dimethyl groups around 45 ppm. The methylene carbons of the butyl chain would resonate in the aliphatic region (approximately 20-60 ppm). The methine carbon of the acetal group would be significantly downfield, likely in the range of 100-110 ppm due to the deshielding effect of the two oxygen atoms.
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 161. Key fragmentation patterns for aliphatic amines include alpha-cleavage. For 4,4-dimethoxy-N,N-dimethylbutan-1-amine, a prominent fragment would likely be observed at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion, resulting from cleavage of the Cα-Cβ bond. Loss of a methoxy group (-OCH₃) could lead to a fragment at m/z 130.
Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands. A strong C-O stretching vibration for the acetal group would be expected in the region of 1150-1050 cm⁻¹. The C-N stretching of the tertiary amine would likely appear as a medium to weak band in the 1250-1020 cm⁻¹ range. The spectrum would also show C-H stretching vibrations for the aliphatic chain just below 3000 cm⁻¹. The absence of a broad N-H stretching band around 3300-3500 cm⁻¹ would confirm the tertiary nature of the amine.
Role in Drug Development Workflow
4,4-dimethoxy-N,N-dimethylbutan-1-amine is a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[] Its role in a typical drug development workflow is to provide a specific molecular scaffold that can be further elaborated to produce a target drug candidate. The following diagram illustrates this workflow.
The diagram illustrates how a key intermediate like 4,4-dimethoxy-N,N-dimethylbutan-1-amine is utilized in the initial stages of pre-clinical development to synthesize an active pharmaceutical ingredient. This API is then formulated into a drug product and undergoes rigorous clinical trials and regulatory review before it can be approved for market.
